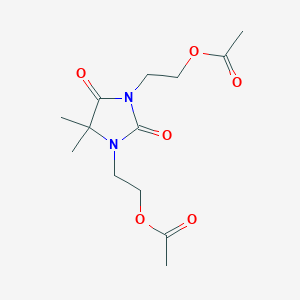
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of dimethyl groups and diacetate moieties further enhances its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of ionic liquids for efficient and high-yield reactions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of the imidazolidine ring, as well as substituted imidazolidine compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medical research due to its potential bioactivity. It is being investigated for its role in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity .
Mécanisme D'action
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- Other substituted imidazolidine derivatives
Uniqueness
What sets (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Propriétés
Numéro CAS |
64554-62-7 |
|---|---|
Formule moléculaire |
C13H20N2O6 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-[3-(2-acetyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C13H20N2O6/c1-9(16)20-7-5-14-11(18)13(3,4)15(12(14)19)6-8-21-10(2)17/h5-8H2,1-4H3 |
Clé InChI |
LVLPGYMHTZGBRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
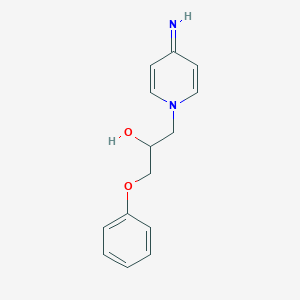
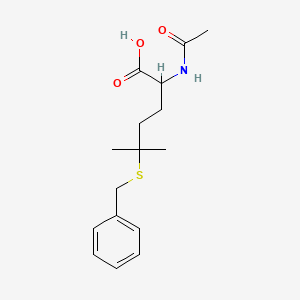
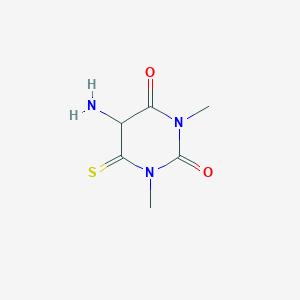
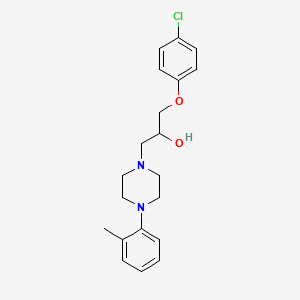
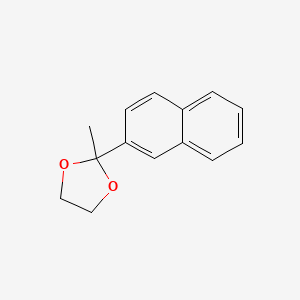
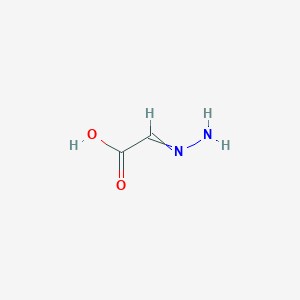
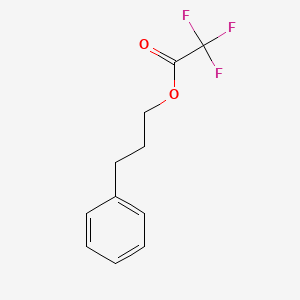
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
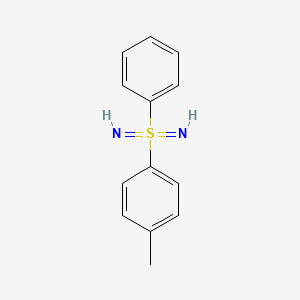

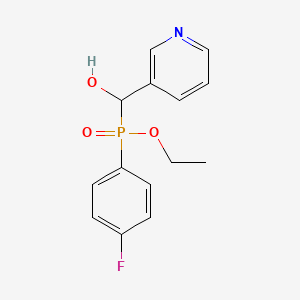
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
